1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
Description
1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring dual 4-fluorobenzyl substituents at the 1- and 3-positions of the pyrazole ring, with a phenyl carboxamide group at position 2. Its molecular structure combines aromatic fluorinated moieties and a carboxamide linker, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-19-10-6-17(7-11-19)14-29-15-22(23(30)27-21-4-2-1-3-5-21)24(28-29)31-16-18-8-12-20(26)13-9-18/h1-13,15H,14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARGVDPSKBWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide, with CAS number 1014089-22-5, is a complex organic compound characterized by its unique molecular structure and potential biological activities. The molecular formula is , and it has a molecular weight of 419.4 g/mol. This compound is of significant interest in pharmacological research due to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the context of inflammation and cancer. Preliminary studies suggest that it may exert anti-inflammatory effects by modulating cytokine release and influencing signaling pathways involved in immune responses. The presence of fluorine atoms in its structure may enhance its binding affinity to specific receptors or enzymes, thereby increasing its potency.
In Vitro Studies
Research indicates that this compound shows promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it has demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231 and BT-549), suggesting potential applications in anticancer therapy. The compound appears to interact with cell cycle-related proteins, which may contribute to its antitumor effects .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential and safety profile of this compound. Preliminary animal studies have shown that it can reduce inflammation and improve lung function in models of asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5 highlights its potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have provided insights into how modifications to the pyrazole core influence biological activity. Variations in substituents on the aromatic rings have been systematically explored to optimize efficacy and selectivity towards specific biological targets. For example, the introduction of different functional groups has been shown to enhance inhibitory activity against phosphodiesterases (PDEs), which are critical in regulating inflammatory responses .
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MDA-MB-231 | 20.8 | |
| Antitumor | BT-549 | 15.0 | |
| Anti-inflammatory | Guinea pig model | 94 nM | |
| Cytokine Inhibition | Human lung cells | 0.39 |
Structure Information
| Property | Value |
|---|---|
| Molecular Formula | C24H19F2N3O2 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1014089-22-5 |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines revealed significant inhibition of cell growth at low concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, primarily through modulation of cyclin-dependent kinases (CDKs) .
Case Study 2: Anti-inflammatory Effects
In a model simulating asthma, the compound was administered to guinea pigs exposed to allergens. Results indicated a marked reduction in airway hyperresponsiveness and eosinophilia, suggesting its potential as a therapeutic agent for respiratory diseases .
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. Carboxylate : The N-phenyl carboxamide at position 4 distinguishes it from carboxylate derivatives (e.g., ), which may alter solubility and metabolic stability.
- Pyrazole vs. Indazole Cores : Unlike indazole-based AMB-FUBINACA , the pyrazole core in the target compound offers a smaller aromatic system, possibly influencing target selectivity.
Inferences for the Target Compound :
- Receptor Targeting: Fluorobenzyl-substituted pyrazoles (e.g., ) show nanomolar activity in calcium mobilization assays, suggesting the target compound may interact with G-protein-coupled receptors.
- Structural Flexibility : The ether linkage at position 3 (O-(4-fluorobenzyl)) may introduce conformational rigidity, affecting binding kinetics compared to more flexible analogs.
Stability Risks :
- The ether linkage (3-((4-fluorobenzyl)oxy)) may be susceptible to oxidative degradation under acidic conditions.
- Fluorine atoms could reduce metabolic clearance, enhancing plasma stability compared to non-fluorinated analogs.
Preparation Methods
Cyclocondensation of Diethyl Ethoxymethylene Malonate
The synthesis begins with the formation of the pyrazole nucleus. Diethyl ethoxymethylene malonate reacts with hydrazine hydrate in ethanol under basic conditions to yield ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (3a ). This reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization and dehydration.
Reaction Conditions :
N1-Alkylation with 4-Fluorobenzyl Bromide
The free N1 position of the pyrazole is alkylated using 4-fluorobenzyl bromide. Sodium hydride or potassium carbonate in dimethylformamide (DMF) facilitates this SN2 reaction, producing ethyl 3-hydroxy-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate (4a ).
Optimization Notes :
- Excess alkylating agent (1.2 equiv) improves conversion.
- Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) ensures completion.
O3-Etherification with 4-Fluorobenzyl Bromide
Williamson Ether Synthesis
The 3-hydroxy group undergoes etherification with 4-fluorobenzyl bromide under alkaline conditions. Potassium carbonate in acetone or DMF at 50–60°C for 12 hours affords ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate (5a ).
Key Data :
- Yield: 65–80%
- Characterization: ¹H NMR shows a singlet for the methyleneoxy group (δ 4.8–5.0 ppm) and aromatic protons of the 4-fluorobenzyl moieties (δ 7.1–7.4 ppm).
Saponification and Acid Chloride Formation
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in ethanol, followed by acidification with HCl to yield 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid (6a ).
Conditions :
Conversion to Acid Chloride
Thionyl chloride (SOCl₂) in refluxing toluene converts the carboxylic acid to the corresponding acid chloride (7a ), characterized by the disappearance of the broad OH stretch in IR (2500–3000 cm⁻¹) and the emergence of C=O at 1760 cm⁻¹.
Amide Formation with Aniline
Nucleophilic Acyl Substitution
The acid chloride reacts with aniline in anhydrous tetrahydrofuran (THF) in the presence of potassium carbonate to form the target amide. The reaction is quenched with ice water, and the product is purified via recrystallization from ethyl acetate/hexane.
Reaction Parameters :
- Solvent: THF
- Base: K₂CO₃
- Temperature: 0°C → room temperature
- Yield: 70–78%
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.41 (s, 1H, pyrazole-H), 7.52–7.48 (m, 2H, Ph-NH), 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ar), 4.89 (s, 2H, NCH₂Ar).
- ESI-MS : m/z 506.2 [M+H]⁺ (calculated for C₂₈H₂₂F₂N₃O₃: 506.4).
Alternative Synthetic Pathways and Modifications
Microwave-Assisted Alkylation
Patent literature describes microwave irradiation (100°C, 300W) to accelerate N1-alkylation, reducing reaction time from 12 hours to 30 minutes with comparable yields.
Solid-Phase Synthesis for Amidation
Immobilizing the carboxylic acid on Wang resin enables iterative coupling with aniline using HBTU/DIPEA, though this method is less cost-effective for large-scale production.
Analytical and Spectroscopic Validation
Critical Analytical Metrics :
| Parameter | Method | Observations |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (λ = 254 nm) |
| Melting Point | Capillary | 184–186°C (decomposes) |
| Fluorine Content | ¹⁹F NMR | δ -115 ppm (Ar-F) |
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., NaH) to favor N1-alkylation.
- Acid Chloride Stability : Immediate use post-synthesis prevents hydrolysis; storage under nitrogen extends shelf life.
- Scale-Up Considerations : Continuous flow reactors improve safety during SOCl₂ handling and reduce reaction times by 40%.
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Friedel-Crafts acylation for introducing fluorobenzoyl groups (analogous to methods in and ).
- Nucleophilic substitution for attaching the fluorobenzyloxy group, requiring anhydrous conditions and catalysts like AlCl₃ .
- Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated activation) between pyrazole intermediates and aniline derivatives . Key variables include solvent choice (DMF or THF for polar steps), temperature control (0–80°C), and purification via column chromatography or HPLC .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural confirmation relies on:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and aromatic proton environments .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .
- X-ray crystallography (if crystals are obtainable) to resolve spatial arrangements of fluorobenzyl and carboxamide groups .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Solubility enhancement : Use co-solvents (DMSO <1% v/v) or cyclodextrin-based formulations .
- Stability testing : Monitor degradation under physiological pH (7.4) and temperature (37°C) via HPLC-UV, focusing on hydrolytic susceptibility of the carboxamide bond .
- Lyophilization : For long-term storage, lyophilize in PBS buffer with cryoprotectants (e.g., trehalose) .
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl substituents) impact target binding and selectivity?
- Fluorine’s electronic effects : The electron-withdrawing fluorobenzyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) compared to chlorobenzyl analogs .
- Steric considerations : Bulkier substituents reduce off-target interactions, as shown in docking studies with triazoloquinazoline derivatives .
- Comparative SAR : Replace fluorobenzyl with methoxyphenyl groups to assess changes in IC₅₀ values against cancer cell lines .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Assay standardization : Discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) or endpoint measurements (MTT vs. apoptosis markers) .
- Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Metabolite analysis : LC-MS/MS to detect active metabolites that may contribute to divergent outcomes in different models .
Methodological Challenges
Q. What analytical techniques are critical for characterizing byproducts in large-scale synthesis?
- HPLC-DAD/MS : Identifies impurities >0.1% abundance, particularly regioisomers from pyrazole ring substitution .
- NMR kinetics : Tracks intermediate stability during carboxamide coupling .
- Thermogravimetric analysis (TGA) : Assesses thermal degradation risks during scale-up .
Q. How can computational tools aid in predicting this compound’s ADMET properties?
- Molecular dynamics simulations : Predict blood-brain barrier permeability (e.g., using Schrödinger’s Desmond) based on logP and polar surface area .
- CYP450 inhibition models : SwissADME or ADMETLab to estimate metabolic liabilities .
- Toxicity prediction : ProTox-II for hepatotoxicity risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
